molecular formula C22H15FN2O3 B2996106 Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate CAS No. 307513-41-3

Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate

Cat. No.: B2996106
CAS No.: 307513-41-3
M. Wt: 374.371
InChI Key: FQOCJZOCJNQIGO-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate is a complex organic compound with the molecular formula C22H15FN2O3 It is characterized by the presence of a fluorophenyl group, a phthalazinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalazinyl Intermediate: The phthalazinyl group can be synthesized through the reaction of hydrazine with phthalic anhydride under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the phthalazinyl intermediate.

    Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its complex structure and functional groups.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the phthalazinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 3-chlorobenzoate
  • Ethyl 4-fluorobenzoate

Uniqueness

Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate is unique due to the presence of both a fluorophenyl group and a phthalazinyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

methyl 3-[4-(4-fluorophenyl)phthalazin-1-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c1-27-22(26)15-5-4-6-17(13-15)28-21-19-8-3-2-7-18(19)20(24-25-21)14-9-11-16(23)12-10-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOCJZOCJNQIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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